Ester vs. Amide Linkage: Hydrogen Bond Donor Count and logP Differentiation for Membrane Permeability Prediction
The target compound possesses an ester linkage (C–O–C(=O)) which contributes zero hydrogen bond donors (Hdon = 0), whereas its closest amide analog, 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide, possesses one H-bond donor (Hdon = 1) due to the amide N–H . This difference directly impacts predicted membrane permeability: the ester's lack of H-bond donor capacity reduces desolvation penalty during passive membrane transit. Additionally, the ester form is predicted to have a lower logP (estimated ~3.7–3.9 based on fragment contributions of the 4-fluorophenyl ester vs. 4-fluoroanilide) compared to the amide's measured LogP of 4.19 , potentially offering a more balanced permeability–solubility profile for cell-based screening applications [1].
| Evidence Dimension | Hydrogen Bond Donor Count & Lipophilicity |
|---|---|
| Target Compound Data | 4-Fluorophenyl 3,5-dichloro-4-methoxybenzoate: Hdon = 0 (ester); logP estimated ~3.7–3.9 (fragment-based prediction); tPSA ≈ 35.5 Ų (comparable to methyl ester, 35.53 Ų) |
| Comparator Or Baseline | 3,5-dichloro-N-(4-fluorophenyl)-4-methoxybenzamide: Hdon = 1 (amide N–H); LogP = 4.19 (measured); tPSA = 38.3 Ų |
| Quantified Difference | ΔHdon = 1; ΔlogP ≈ –0.3 to –0.5 (estimated); ΔtPSA ≈ –2.8 Ų |
| Conditions | Physicochemical property comparison; logP values from Hit2Lead database (amide) and structure-based estimation (ester). |
Why This Matters
For cell-based phenotypic screening, the absence of an H-bond donor in the ester form is predicted to reduce active efflux susceptibility and improve passive membrane permeability relative to the amide, influencing hit confirmation rates in whole-cell assays.
- [1] ChemSrc. Methyl 3,5-dichloro-4-methoxybenzoate: LogP = 2.79; PSA = 35.53 Ų. Provides baseline PSA for the 3,5-dichloro-4-methoxybenzoyl fragment. View Source
